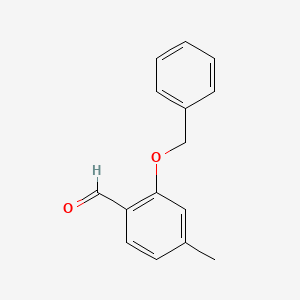

2-(苄氧基)-4-甲基苯甲醛

描述

2-(Benzyloxy)-4-methylbenzaldehyde is a benzaldehyde derivative used as an organic chemical synthesis intermediate . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde involves various reactions. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . In another study, a series of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives (Miconazole analogs) was obtained via copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-4-methylbenzaldehyde has been studied using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

2-(Benzyloxy)-4-methylbenzaldehyde undergoes various chemical reactions. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzyloxy)-4-methylbenzaldehyde include a density of 1.1±0.1 g/cm3, boiling point of 359.0±17.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.5±3.0 kJ/mol, and flash point of 165.2±14.5 °C .科学研究应用

UV-Induced Benzyloxy Rotamerization

A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized . This compound was found to undergo UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .

Synthesis of Chalcones Derivatives

“2-(Benzyloxy)-4-methylbenzaldehyde” is used in the synthesis of chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry . The synthesized compounds were screened for antimicrobial activity .

Synthesis of 2-(benzyloxy)hydroquinone

“2-(Benzyloxy)-4-methylbenzaldehyde” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound has various applications in chemical and pharmaceutical research .

Preparation of Sequential Polypeptides

“2-(Benzyloxy)-4-methylbenzaldehyde” is used to prepare sequential polypeptides . These polypeptides have numerous applications in biochemistry and molecular biology .

Synthesis of Multidentate Chelating Ligands

“2-(Benzyloxy)-4-methylbenzaldehyde” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are used in coordination chemistry and bioinorganic chemistry .

Synthesis of Benzyl Ethers and Esters

“2-(Benzyloxy)-4-methylbenzaldehyde” is used in the synthesis of benzyl ethers and esters . These compounds have a wide range of applications in organic synthesis .

安全和危害

未来方向

While specific future directions for 2-(Benzyloxy)-4-methylbenzaldehyde are not mentioned in the available literature, the use of similar benzyl ethers in chemical synthesis is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

作用机制

Target of Action

This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst . The exact mode of action for “2-(Benzyloxy)-4-methylbenzaldehyde” would depend on its specific targets and the biochemical context in which it is used.

Biochemical Pathways

Without specific information on the targets of “2-(Benzyloxy)-4-methylbenzaldehyde”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds involved in suzuki–miyaura cross-coupling reactions can influence a variety of biochemical pathways depending on the specific compounds being coupled .

Result of Action

The result of the action of “2-(Benzyloxy)-4-methylbenzaldehyde” would depend on its specific targets and the biochemical pathways it affects. In the context of Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .

属性

IUPAC Name |

4-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUEDBTGJKGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methylbenzaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)

![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)